Technical Guide: Physicochemical Profiling & Control of 2-(1-Methoxybutyl)benzofuran
Technical Guide: Physicochemical Profiling & Control of 2-(1-Methoxybutyl)benzofuran
Part 1: Executive Summary & Structural Identity
2-(1-Methoxybutyl)benzofuran is a specialized heterocyclic ether, primarily identified as a process-related impurity or intermediate in the synthesis of benzofuran-class anti-arrhythmic agents (e.g., Amiodarone, Dronedarone). Its presence in pharmaceutical drug substances is critical due to its lipophilic nature and potential for co-elution with active pharmaceutical ingredients (APIs) during quality control.
This guide provides a comprehensive physicochemical profile of the molecule, establishing protocols for its detection, separation, and control. The focus is on its behavior as a lipophilic contaminant and the mechanistic pathways leading to its formation.
Chemical Identity Table[1]
| Property | Detail |
| Chemical Name | 2-(1-Methoxybutyl)benzofuran |
| CAS Number | 1391052-05-3 |
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.27 g/mol |
| Physical State | Viscous Yellow Oil (at 25°C) |
| Structural Class | Benzofuran derivative; Benzylic ether |
| Chirality | One stereocenter at C1 of the butyl chain (R/S enantiomers) |
Part 2: Physicochemical Profiling
Lipophilicity and Solubility
The molecule exhibits high lipophilicity due to the benzofuran core and the non-polar butyl chain, only slightly modulated by the methoxy ether linkage.
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Predicted LogP: ~4.2 – 4.8
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Expert Insight: This high LogP value indicates that 2-(1-Methoxybutyl)benzofuran will show strong retention in Reverse-Phase HPLC (RP-HPLC). It is likely to elute after more polar impurities (e.g., hydroxy-derivatives) and potentially close to the highly lipophilic parent APIs like Amiodarone.
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Solubility Profile:
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Aqueous: Negligible (< 0.1 mg/mL).
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Organic: Freely soluble in Dichloromethane (DCM), Acetonitrile (ACN), Methanol (MeOH), and Ethyl Acetate.
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pKa: The molecule lacks ionizable functional groups in the physiological pH range (1–14). It remains neutral, meaning pH manipulation of the mobile phase will not significantly alter its retention time.
Stability and Reactivity
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Oxidation Potential: The C1 position (benzylic to the furan ring and alpha to the ether oxygen) is the primary site of metabolic and chemical instability. It is susceptible to radical autoxidation to form peroxides or degradation to the corresponding ketone (2-butyrylbenzofuran).
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Acid Sensitivity: While ethers are generally stable, the benzylic-like nature of the C1 position makes it susceptible to acid-catalyzed cleavage or elimination (forming a vinyl benzofuran species) under harsh acidic conditions or high temperatures.
Part 3: Mechanistic Formation Pathway
Understanding the origin of this impurity is essential for process control. It is hypothesized to form via the O-methylation of the corresponding alcohol intermediate, 2-(1-hydroxybutyl)benzofuran, often used in the synthesis of Amiodarone analogs.
Mechanism: If the reduction of the ketone precursor (2-butyrylbenzofuran) is performed in Methanol with an acidic catalyst or workup, the resulting alcohol can undergo SN1-type substitution due to the resonance stabilization of the benzylic carbocation.
Visualization: Formation Pathway (DOT)
Figure 1: Hypothesized formation pathway of 2-(1-Methoxybutyl)benzofuran during API synthesis, highlighting the risk of methanolysis under acidic conditions.[1][2][3][4]
Part 4: Analytical Characterization Strategy
Distinguishing this impurity from the API and related substances requires orthogonal analytical techniques.
HPLC Method Development (Protocol)
Because the molecule is neutral and lipophilic, a standard C18 gradient is recommended.
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile (ACN).
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Gradient:
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0-2 min: 50% B (Isocratic hold to elute polars)
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2-15 min: 50% → 95% B (Linear gradient)
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15-20 min: 95% B (Wash)
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Detection: UV at 245 nm (characteristic Benzofuran absorption) and 280 nm .
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Expected Retention: The methoxy impurity will elute after the hydroxy-intermediate but likely before the fully iodinated/alkylated API (e.g., Amiodarone).
NMR Signature (Diagnostic Signals)
To confirm identity in a crude mixture, look for these specific resonances in ¹H NMR (CDCl₃):
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Benzofuran Core: Multiplets at 7.2 – 7.6 ppm (aromatic).
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C3-H (Furan ring): Singlet or fine doublet at ~6.5 – 6.7 ppm (if unsubstituted at C3).
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Methine (C1-H of butyl): Triplet or dd at ~4.2 – 4.5 ppm. This is the key diagnostic peak shifting from the alcohol (~4.8 ppm).
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Methoxy Group: Sharp singlet at ~3.2 – 3.3 ppm . This confirms the ether vs. alcohol.
Visualization: Analytical Decision Tree (DOT)
Figure 2: Analytical decision tree for identifying 2-(1-Methoxybutyl)benzofuran in process streams.
Part 5: Control & Remediation Protocols
Protocol 1: Process Control (Prevention)
Objective: Minimize formation during synthesis.
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Solvent Swap: Replace Methanol with Ethanol or Isopropanol during the reduction of 2-butyrylbenzofuran. Steric hindrance of bulkier alcohols reduces etherification rates.
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pH Management: Ensure the quenching of the reduction step (e.g., NaBH₄) is performed under neutral or basic conditions . Avoid strong mineral acids which catalyze the formation of the benzylic carbocation.
Protocol 2: Purification (Removal)
Objective: Remove impurity from the final API.
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Recrystallization: The impurity is an oil at room temperature. Recrystallization of the solid API from a solvent where the impurity is highly soluble (e.g., cold Methanol or Hexane) is effective. The impurity remains in the mother liquor.
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Flash Chromatography: For reference standard preparation, use Silica Gel 60.
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Eluent: Hexane:Ethyl Acetate (95:5). The non-polar ether moves significantly faster than the alcohol precursor.
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References
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Axios Research. "Benzofuran Impurity Profiling and Standards." Axios Research Catalog. Accessed October 2023. Link
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National Center for Biotechnology Information. "PubChem Compound Summary for Benzofuran Derivatives." PubChem. Accessed October 2023. Link
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Coompo. "Chemical Structure and Properties: CAS 1391052-05-3." Coompo Chemical Database. Accessed October 2023. Link
